Home > Products > Screening Compounds P135771 > N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 2034352-57-1

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Catalog Number: EVT-2824247
CAS Number: 2034352-57-1
Molecular Formula: C14H19N7O2S
Molecular Weight: 349.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

    Compound Description: 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide is an agrochemically active compound, specifically a herbicide. A liquid formulation containing this compound and specific organic solvents has been developed for use in crop protection.

    Relevance: This compound shares the core 4-methoxy-6-substituted-1,3,5-triazin-2-yl structural motif with N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The difference lies in the substituent at the 6-position of the triazine ring (methyl vs. piperidin-1-yl) and the attached functional group (benzenesulfonamide vs. 4-methyl-1,2,3-thiadiazole-5-carboxamide).

4,6-Bis(4-methylpyrazol-1-yl)-1,3,5-triazin-2-olate (Me-BPzTO)

    Compound Description: 4,6-Bis(4-methylpyrazol-1-yl)-1,3,5-triazin-2-olate (Me-BPzTO) is a polydentate nitrogen ligand used in the synthesis of palladium(II) complexes. These complexes exhibit dynamic behaviour involving Pd-N bond rupture. The structure of has been determined by X-ray diffraction.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A is a potent and selective cannabinoid CB1 receptor antagonist. [, , , , , , , , , , , ] It acts as an inverse agonist at the CB1 receptor by producing opposite current effects when applied alone. This compound's interaction with Lys3.28(192) of the CB1 receptor is crucial for its inverse agonistic activity. SR141716A has been used extensively in research to investigate the effects of blocking CB1 receptor activity.

    Relevance: While SR141716A is not directly related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in terms of structural similarity, it is included because many of the papers discuss CB1 receptor agonists, some of which also show activity at CB2 receptors. Understanding the activity and binding of these agonists at CB1 receptors is relevant in the broader context of cannabinoid pharmacology and may provide insights into potential interactions or effects related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. [, , , , , , , , , , , ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is an analog of SR141716A lacking hydrogen bonding potential at the C3 position. It acts as a neutral antagonist at the CB1 receptor and lacks the inverse agonism displayed by SR141716A. VCHSR has been used to study the specific interaction between SR141716A and Lys3.28(192) in the CB1 receptor.

    Relevance: Although VCHSR doesn't share structural similarity with N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, it is an analog of the CB1 antagonist SR141716A. It's included to illustrate the structure-activity relationship studies surrounding CB1 receptor ligands and how subtle structural changes can significantly impact their pharmacological activity.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(2-naphthyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8d)

    Compound Description: 8d is an (E)-β-farnesene analogue designed and synthesized to control aphids. It displays excellent repellent activity (63.1%) against Myzus persicae (Sulzer). This compound is an example of a structurally modified pheromone analog with enhanced bioactivity.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(4-methyl-pyridine-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8l)

    Compound Description: 8l is another (E)-β-farnesene analog synthesized for aphid control. It exhibits a repellent activity of 61.3% against Myzus persicae and considerable aphicidal activity.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(5-methyl-pyridine-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8m)

    Compound Description: 8m is an (E)-β-farnesene analog synthesized for aphid control. It demonstrates excellent repellent activity (63.4%) and considerable aphicidal activity against Myzus persicae.

    Relevance: 8m and N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide both possess the 4-methyl-1,2,3-thiadiazole-5-carboxamide group. The difference lies in the substituent attached to the carboxamide nitrogen: 8m has an (E)-3,7-dimethyl-2,6-octadien-1-yl and a 5-methyl-pyridine-2-yl group, whereas the target compound has a (4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl group.

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a-b)

    Compound Description: (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a-b) are key intermediates used in the synthesis of a series of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. [, ]

    Relevance: While these compounds do not possess similar core structures to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, they are relevant as examples of heterocyclic compounds explored for their pharmacological properties. Understanding the structure-activity relationships of these and related compounds might provide insights for the development of new therapeutic agents. [, ]

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(4-CN-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8b)

    Compound Description: 8b is an (E)-β-farnesene analog designed and synthesized for aphid control. It shows considerable aphicidal activity against Myzus persicae with an LC50 of 12.8 µg/mL, which is higher than the lead compound (E)-β-farnesene.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(6-methyl-pyridine-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8g)

    Compound Description: 8g is an (E)-β-farnesene analog designed and synthesized for aphid control. It exhibits considerable aphicidal activity against Myzus persicae.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(2-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8j)

    Compound Description: 8j is an (E)-β-farnesene analog designed and synthesized for aphid control. It exhibits considerable aphicidal activity against Myzus persicae.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(3-methyl-pyridine-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8k)

    Compound Description: 8k is an (E)-β-farnesene analog designed and synthesized for aphid control. It exhibits considerable aphicidal activity against Myzus persicae.

N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(5-methyl-1,3,4-thiadiazole-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8n)

    Compound Description: 8n is an (E)-β-farnesene analog designed and synthesized for aphid control. It shows considerable aphicidal activity against Myzus persicae with an LC50 of 9.6 µg/mL, which is higher than the lead compound (E)-β-farnesene but lower than the commercial insecticide pymetrozine.

(7β)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate (TAS-108)

    Compound Description: TAS-108 is a novel steroidal antiestrogen that modulates the differential recruitment of transcriptional cofactors by liganded estrogen receptors. It holds promise as a potential treatment for breast cancer. After oral administration, TAS-108 is metabolized into various metabolites, some of which are extensively distributed in rat tissues and tumors.

    Relevance: Although structurally distinct from N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, TAS-108 and its metabolites are relevant as examples of pharmaceutical agents targeting specific receptors. Understanding the pharmacokinetic and pharmacodynamic properties of these compounds can provide valuable information for drug development.

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de)-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN55,212-2)

    Compound Description: WIN55,212-2 is a potent cannabinoid agonist that activates both CB1 and CB2 receptors. [, , , , , , , , , , , ] It has been widely used in research to investigate the effects of cannabinoid receptor activation. Studies have shown that WIN55,212-2 produces a variety of effects, including antinociception, hypothermia, and changes in motor activity.

    Relevance: While structurally unrelated to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, WIN55,212-2 is a well-studied cannabinoid agonist. Its inclusion highlights the diverse pharmacological effects of CB receptor ligands and their potential therapeutic applications. [, , , , , , , , , , , ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is an allosteric antagonist of the CB1 receptor. This compound is associated with hypophagic effects in vivo and has been shown to attenuate the effects of various CB1 receptor ligands, including agonists and inverse agonists. PSNCBAM-1 represents a novel approach to modulating CB1 receptor activity, distinct from traditional orthosteric ligands.

N-(5-Morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides (2a-f)

    Compound Description: These compounds represent a series of potential Fer/FerT kinase inhibitors. They have been evaluated for their affinity to Fer kinase using molecular modeling methods. In silico ADMET profiling suggests these compounds have promising pharmaceutical properties.

    Relevance: While not structurally related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, these compounds showcase the exploration of diverse chemical structures for therapeutic applications. Their inclusion highlights the development of novel kinase inhibitors and the importance of computational methods in drug discovery.

5,6-dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-1)

    Compound Description: KSCM-1 is a selective σ-1 receptor ligand with nanomolar affinity. Treatment with KSCM-1 increases σ-1 receptor expression and progesterone synthesis, suggesting its potential role in modulating mitochondrial metabolic regulation.

    Relevance: While structurally distinct from N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, KSCM-1 demonstrates the development of specific ligands for σ receptors and their potential for modulating cellular processes, including mitochondrial function.

3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-5)

    Compound Description: KSCM-5 is a ligand that binds to both σ-1 and σ-2 receptors. It exhibits potent cytotoxicity and reduces progesterone synthesis in cells. KSCM-5, along with other KSCM ligands, helps elucidate the role of σ receptors in regulating mitochondrial metabolism.

    Relevance: Although not structurally related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, KSCM-5 highlights the development of ligands targeting multiple σ receptor subtypes and their potential for modulating cellular function.

6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl) propyl)benzofuran-2-carboxamide (KSCM-11)

    Compound Description: KSCM-11 is a ligand that binds to both σ-1 and σ-2 receptors. It decreases progesterone synthesis in cells, further supporting the role of σ receptors in mitochondrial metabolic regulation. The varying effects of KSCM-1, KSCM-5, and KSCM-11 suggest that structural modifications can fine-tune ligand activity and selectivity for specific σ receptor subtypes.

    Relevance: While structurally distinct from N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, KSCM-11 illustrates the development of ligands with varying selectivity for σ receptor subtypes and their potential for influencing mitochondrial function.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

    Compound Description: AM251 is a widely used CB1 receptor antagonist/inverse agonist. [, , , , ] It has been used in numerous studies to investigate the role of CB1 receptors in various physiological processes, including pain perception, synaptic transmission, and neuroprotection. [, , , , ]

Properties

CAS Number

2034352-57-1

Product Name

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide

Molecular Formula

C14H19N7O2S

Molecular Weight

349.41

InChI

InChI=1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22)

InChI Key

VQSJPXBKVWJIKP-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.